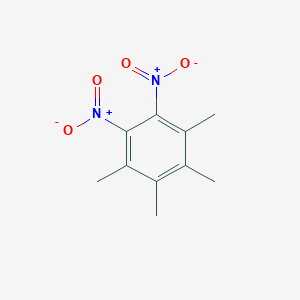

1,2,3,4-Tetramethyl-5,6-dinitrobenzene

描述

1,2,3,4-Tetramethyl-5,6-dinitrobenzene is an organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.2133 g/mol It is characterized by the presence of four methyl groups and two nitro groups attached to a benzene ring

准备方法

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetramethyl-5,6-dinitrobenzene can be synthesized through the nitration of 1,2,3,4-tetramethylbenzene. The nitration process involves the reaction of 1,2,3,4-tetramethylbenzene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

化学反应分析

Nitration and Rearrangement Reactions

The compound undergoes further nitration under aggressive conditions. Treatment with fuming nitric acid in dichloromethane triggers a complex rearrangement, yielding cyclic tetranitro ketones:

This reaction contrasts with chlorinated analogs (e.g., 1,2,3,4-tetrachloro-5,6-dinitrobenzene), where nitro groups are displaced by amines rather than undergoing rearrangement .

Reduction Pathways

Nitro groups are reduced to amines under catalytic hydrogenation:

| Reagents/Conditions | Products | Applications |

|---|---|---|

| H₂, Pd/C catalyst | 1,2,3,4-Tetramethyl-5,6-diaminobenzene | Intermediate for dyes and pharmaceuticals |

Reductive transformations also enable access to:

-

Azo compounds : Via partial reduction intermediates

-

Cyclized structures : Including benzimidazoles and quinolines under specific conditions

Substitution Reactions

Nitro groups participate in nucleophilic aromatic substitution (NAS), though steric hindrance from methyl groups limits reactivity compared to less-substituted nitrobenzenes:

| Reagent | Substituent Introduced | Product Example |

|---|---|---|

| Sodium ethoxide | Ethoxy group | Ethoxy-tetramethylnitrobenzene derivatives |

| Ethyl cyanoacetate | Cyanoacetate group | Ethyl cyano(1,2,3,4-tetramethylphenyl)acetate |

Oxidation of Methyl Groups

Strong oxidants convert methyl groups to carboxylic acids:

| Oxidizing System | Products |

|---|---|

| KMnO₄, H₂SO₄ | 1,2,3,4-Tetramethyl-5,6-dicarboxylic acid |

Comparative Reactivity Analysis

Key differences between 1,2,3,4-tetramethyl-5,6-dinitrobenzene and analogs:

Mechanistic Insights

科学研究应用

Key Parameters for Synthesis

| Parameter | Value |

|---|---|

| Temperature | Controlled (0-5°C) |

| Reaction Time | Varies (1-4 hours) |

| Acid Concentration | High (70% nitric acid) |

Organic Chemistry

TMDNB is extensively used as a precursor in the synthesis of complex organic molecules. Its ability to undergo nitration reactions makes it valuable for creating derivatives with specific functional groups.

- Nitration Studies: TMDNB serves as a model compound for studying nitration mechanisms and pathways in organic chemistry.

Analytical Chemistry

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to analyze TMDNB's structural and electronic properties. This analysis is fundamental for understanding its reactivity and interactions with other molecules.

- NMR Characterization:

- Chemical shifts provide insights into the electronic environment.

- Coupling constants help elucidate the molecular framework.

Industrial Applications

TMDNB's unique chemical properties make it suitable for various industrial applications:

- Dyes and Pigments: Utilized in the production of dyes due to its vibrant color properties.

- Explosives: The energetic nature of nitro compounds positions TMDNB as a candidate for developing new explosive materials .

Case Study 1: Nitration Mechanisms

A study investigated the nitration of TMDNB under controlled conditions to understand the formation of various nitro derivatives. The results showed that varying temperatures and acid concentrations led to different product distributions, thereby providing insights into reaction mechanisms .

Case Study 2: Spectroscopic Analysis

Using NMR spectroscopy, researchers characterized TMDNB to determine its structural integrity and electronic properties. The findings confirmed the expected chemical shifts corresponding to the methyl and nitro substituents on the benzene ring .

作用机制

The mechanism of action of 1,2,3,4-tetramethyl-5,6-dinitrobenzene involves its interaction with molecular targets through its nitro and methyl groups. The nitro groups can participate in electron transfer reactions, while the methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

相似化合物的比较

Similar Compounds

1,2,3,5-Tetramethyl-4,6-dinitrobenzene: Similar structure but with different positions of the nitro groups.

1,2-Dimethyl-3,4-dinitrobenzene: Contains fewer methyl groups.

1,3-Dinitro-2,4,5,6-tetramethylbenzene: Another positional isomer with different nitro group locations.

Uniqueness

1,2,3,4-Tetramethyl-5,6-dinitrobenzene is unique due to its specific arrangement of methyl and nitro groups, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable for specific applications where other similar compounds may not be as effective.

生物活性

1,2,3,4-Tetramethyl-5,6-dinitrobenzene (TMDNB) is a nitroaromatic compound with significant biological and chemical properties. Its structure features four methyl groups and two nitro groups attached to a benzene ring, influencing its reactivity and biological interactions. This article explores the biological activity of TMDNB, including its mechanisms of action, potential applications in research and medicine, and relevant case studies.

Molecular Structure and Weight:

- Formula: C₁₀H₁₂N₂O₄

- Molecular Weight: 224.21 g/mol

The compound's nitro groups are known to undergo reductive transformations, which are crucial in both synthetic organic chemistry and biological systems. The mode of action primarily involves the formation of reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids.

Biochemical Pathways:

TMDNB participates in various biochemical pathways:

- Reduction Reactions: Nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of catalysts.

- Substitution Reactions: Nucleophilic substitution may occur where nitro groups are replaced by other functional groups.

- Oxidation Reactions: Methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Toxicological Profile

The biological activity of TMDNB is closely related to its toxicological profile. Nitroaromatic compounds are often associated with toxic effects in living organisms due to their ability to generate reactive oxygen species (ROS) and induce oxidative stress.

Methemoglobin Formation:

Similar nitro compounds have been shown to produce methemoglobin, which can lead to hypoxia in mammals. The formation of methemoglobin from TMDNB exposure has not been extensively studied but is hypothesized based on the behavior of related compounds like 1,3-dinitrobenzene .

Cellular Effects:

Research indicates that TMDNB may induce apoptosis in certain cell types. For instance, studies on related compounds suggest that nitroaromatic compounds can influence cell cycle dynamics and apoptosis pathways.

Case Study 1: Apoptosis Induction

In a study involving TM4 mouse Sertoli cells, exposure to 1,3-dinitrobenzene induced apoptosis, suggesting that TMDNB may have similar effects due to structural similarities. This has implications for understanding its potential role in toxicological assessments and drug development.

Case Study 2: Environmental Impact

Research indicates that nitroaromatic compounds like TMDNB can adversely affect aquatic life by interfering with photosynthesis in plants. For example, toxicity thresholds for algae were reported between 170 to 700 ppb for related compounds . This raises concerns regarding the environmental persistence of TMDNB.

Applications in Research and Industry

TMDNB has potential applications across various fields:

- Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules.

- Pharmacological Research: Investigated for its interactions with biomolecules which may lead to novel therapeutic agents.

- Material Science: Its structural properties make it valuable in developing new materials, including dyes and pigments .

Summary of Biological Activity

| Activity | Description |

|---|---|

| Methemoglobin Formation | Potentially induces methemoglobin similar to other nitroaromatic compounds |

| Apoptosis Induction | May influence cell cycle arrest and apoptosis pathways in certain cell types |

| Environmental Toxicity | Reported adverse effects on aquatic life; potential ecological hazards |

| Synthetic Applications | Used as a precursor in organic synthesis; potential uses in pharmaceuticals |

属性

IUPAC Name |

1,2,3,4-tetramethyl-5,6-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-5-6(2)8(4)10(12(15)16)9(7(5)3)11(13)14/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFWWDRGWIAOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)[N+](=O)[O-])[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306106 | |

| Record name | 1,2,3,4-tetramethyl-5,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18801-63-3 | |

| Record name | NSC174103 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-tetramethyl-5,6-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetramethyl-5,6-dinitro-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when 1,2,3,4-tetramethyl-5,6-dinitrobenzene is treated with fuming nitric acid?

A1: Treatment of this compound with fuming nitric acid in dichloromethane leads to the formation of unusual products: cis- and trans-2,5,6,6-tetramethyl-2,3,4,5-tetranitrocyclohex-3-enones. [] This reaction involves a complex rearrangement and oxidation process, ultimately yielding cyclic tetranitro ketones. The structure of the cis isomer was confirmed through X-ray crystallography. []

Q2: How does the reactivity of this compound differ from its 5,6-dihalo counterparts when treated with nitric acid?

A2: While this compound undergoes a unique rearrangement to form tetranitrocyclohexenones upon treatment with fuming nitric acid, its 5,6-dihalo counterparts exhibit different reactivity. Under similar conditions, 5,6-dihalo-1,2,3,4-tetramethylbenzenes primarily yield a mixture of 5,6-dihalogeno-2,3,4-trimethylbenzyl nitrate and 6-halogeno-2,3,4,5-tetramethyl-4-nitrocyclohexa-2,5-dien-1-one. [] This highlights the significant influence of the substituents on the benzene ring on the reaction pathway and product formation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。